molecular formula C9H8ClFO2 B1405225 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1373920-69-4

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No. B1405225
M. Wt: 202.61 g/mol
InChI Key: WYIOQVLMXMOGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde” is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature is ambient .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using compounds like 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, are used in the agrochemical and pharmaceutical industries .
    • Method : The specific synthesis methods were not detailed in the source, but it involves the development of organic compounds containing fluorine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Antifungal Activity

    • Field : Clinical Microbiology
    • Application : Benzaldehydes, such as 4-Methoxy-2-methylbenzaldehyde, have shown antifungal activity . While not the exact compound, it’s possible that 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde could have similar properties.
    • Method : The method involves disrupting cellular antioxidation systems with redox-active compounds .
    • Results : The specific results were not detailed in the source, but the disruption of cellular antioxidation systems is considered an effective method for control of fungal pathogens .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . While the specific use of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in this reaction is not detailed, it’s possible that it could be used as a boron reagent in this process .
    • Method : The SM coupling reaction involves the use of a palladium catalyst to join chemically differentiated fragments .
    • Results : The specific results were not detailed in the source, but the SM coupling reaction is known for its mild and functional group tolerant reaction conditions .
  • Synthesis of Porphyrins

    • Field : Organic Chemistry
    • Application : Fluorinated benzaldehydes, such as 2-Fluoro-5-methoxybenzaldehyde, can be used in the synthesis of porphyrins . It’s possible that 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde could be used in a similar manner.
    • Method : The specific synthesis methods were not detailed in the source, but it involves the development of organic compounds containing fluorine .
    • Results : The specific results were not detailed in the source, but porphyrins have a wide range of applications in fields like medicine and materials science .
  • Production of Crop-Protection Products

    • Field : Agrochemical Industry
    • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a compound similar to 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, is used in the production of several crop-protection products .
    • Method : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
    • Results : The specific results were not detailed in the source, but it is in highest demand among all the TFMP derivatives .
  • Synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-methoxybenzaldehyde, a compound similar to 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, can be used in the synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin .
    • Method : The specific synthesis methods were not detailed in the source .
    • Results : The specific results were not detailed in the source, but porphyrins have a wide range of applications in fields like medicine and materials science .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOQVLMXMOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 6
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.